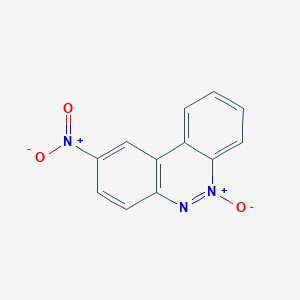

Benzo(c)cinnoline, 2-nitro-, 6-oxide

Description

Context within Cinnoline (B1195905) Chemistry and Heterocyclic Aromatic Systems

Cinnoline, a bicyclic aromatic heterocycle with the chemical formula C₈H₆N₂, is an isomer of other benzodiazines such as quinoxaline, quinazoline, and phthalazine. wikipedia.org As a nitrogen-containing heterocyclic system, it is a subject of considerable interest in chemical and synthetic research. scispace.com The benzo[c]cinnoline (B3424390) framework, a tricyclic system, is a derivative of cinnoline and represents a more complex heterocyclic aromatic structure. wikipedia.org These compounds are part of a larger class of polycyclic aromatic hydrocarbons where carbon atoms are replaced by heteroatoms, in this case, nitrogen. This substitution significantly influences the electronic properties and chemical reactivity of the molecule.

The chemistry of benzo[c]cinnolines is characterized by various synthetic routes, including the reductive cyclization of 2,2′-dinitrobiphenyls. rsc.org The introduction of an N-oxide functional group, as seen in benzo[c]cinnoline oxides, further modifies the electronic distribution within the aromatic system, often influencing the regioselectivity of subsequent reactions such as nitration. rsc.orgrsc.org The specific compound, Benzo(c)cinnoline (B1200055), 2-nitro-, 6-oxide, is a doubly substituted derivative, featuring both a nitro group and an N-oxide, which imparts a unique chemical profile.

Significance of Substituted Benzo(c)cinnoline Derivatives in Contemporary Organic and Materials Science Research

Substituted benzo[c]cinnoline derivatives are recognized for their diverse and significant applications across various scientific disciplines. acs.orgnih.gov In medicinal chemistry, these compounds have been investigated for their potential as anticancer and antioxidant agents. acs.org The structural framework of benzo[c]cinnoline is considered a "privileged molecule" due to its recurrence in functional compounds with interesting pharmacological properties. acs.org

In the realm of materials science, benzo[c]cinnoline derivatives are explored for their photophysical properties. acs.orgnih.gov Their structures can give rise to broad absorption bands and large Stokes shifts, making them candidates for use as fluorophores in biological studies and as components in organic field-effect transistors. acs.org The synthesis of a variety of functionalized benzo[c]cinnolinium salts has been a focus of research, with some derivatives exhibiting interesting fluorescence properties. acs.orgnih.gov The electrochemical behavior of benzo[c]cinnoline derivatives has also been a subject of study, with some showing reversible redox properties that could be harnessed in the development of biosensors or as redox mediators. researchgate.net

Scope of Academic Inquiry into Benzo(c)cinnoline, 2-nitro-, 6-oxide: Key Research Areas and Methodologies

Academic inquiry into this compound has primarily centered on its chemical synthesis. A key methodology for its preparation involves the cyclization of a substituted biphenyl (B1667301) precursor. Specifically, 2-amino-5,2′-dinitrobiphenyl can be cyclized to yield 2-nitrobenzo[c]cinnoline 6-oxide. rsc.org This reaction can be promoted by a strong base such as benzyltrimethylammonium (B79724) hydroxide (B78521). rsc.org

Another significant area of research that encompasses this compound is the study of electrophilic substitution reactions on the benzo[c]cinnoline N-oxide core. The nitration of benzo[c]cinnoline oxide has been shown to produce a mixture of nitro-substituted isomers, with 2-nitrobenzo[c]cinnoline 6-oxide being a major product under certain conditions. rsc.org

The characterization of this compound and related compounds relies on standard analytical techniques in organic chemistry. These methodologies include spectroscopic methods to elucidate the molecular structure. While detailed findings for this specific compound are not extensively documented in publicly available literature, the study of related derivatives often employs techniques such as cyclic voltammetry to investigate their electrochemical properties. researchgate.netresearchgate.net

Research findings on the synthesis of this compound highlight the influence of substituent groups on the cyclization reaction. For instance, the presence of a nitro group adjacent to the amino group in the biphenyl precursor can inhibit the cyclization process. rsc.org

Table 1: Precursor for the Synthesis of this compound

| Precursor Compound | Chemical Formula | Role in Synthesis |

|---|---|---|

| 2-Amino-5,2'-dinitrobiphenyl | C₁₂H₉N₃O₄ | Starting material for cyclization |

Structure

3D Structure

Properties

CAS No. |

70092-61-4 |

|---|---|

Molecular Formula |

C12H7N3O3 |

Molecular Weight |

241.20 g/mol |

IUPAC Name |

2-nitro-6-oxidobenzo[c]cinnolin-6-ium |

InChI |

InChI=1S/C12H7N3O3/c16-14-12-4-2-1-3-9(12)10-7-8(15(17)18)5-6-11(10)13-14/h1-7H |

InChI Key |

KQOFYNCLXBHRIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3)[N+](=O)[O-])N=[N+]2[O-] |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Benzo C Cinnoline, 2 Nitro , 6 Oxide and Its Precursors

Elucidation of Electron Transfer Pathways in Cyclization Reactions

The cyclization of 2,2'-dinitrobiphenyl (B165474) derivatives to form the benzo[c]cinnoline (B3424390) core is widely understood to be initiated by electron transfer processes. These events are crucial for the partial reduction of the nitro groups, which is a prerequisite for the subsequent intramolecular cyclization. The presence of multiple nitro groups, as in the precursor to Benzo(c)cinnoline (B1200055), 2-nitro-, 6-oxide (namely, a 2,2',4-trinitrobiphenyl), influences the electron-accepting properties of the molecule and, consequently, the specifics of the electron transfer pathways.

Single-Electron Transfer (SET) Mechanisms

The prevailing mechanistic hypothesis for the initial reduction of the nitro groups in 2,2'-dinitrobiphenyls is a single-electron transfer (SET) mechanism. nih.gov This process involves the transfer of a single electron to one of the nitro groups, generating a nitroaromatic radical anion. This initial reduction is a critical step that transforms the nitro group into a more reactive species, paving the way for further transformations.

In the context of forming Benzo(c)cinnoline, 2-nitro-, 6-oxide, the precursor molecule contains three nitro groups. The 2-nitro group, being in a sterically hindered position and electronically distinct, can influence which of the 2'- or 4-nitro groups is initially reduced. The electron-withdrawing nature of all three nitro groups enhances the molecule's ability to accept an electron, facilitating the SET process. The SET mechanism is believed to lead to the formation of hydroxyamino and nitroso functionalities, which are key intermediates in the cyclization cascade. nih.gov

Role of Radical Intermediates (e.g., Nitroso Radical Anions)

Following the initial SET and subsequent chemical changes, radical intermediates play a pivotal role in the cyclization process. Specifically, the formation of a nitroso radical anion is considered a key step in the formation of the N=N bond that characterizes the benzo[c]cinnoline structure. nih.gov The cyclization is proposed to occur through a radical mechanism involving this nitroso radical anion.

The stability and reactivity of these radical intermediates are influenced by the substitution pattern on the biphenyl (B1667301) core. The presence of a nitro group at the 2-position of the resulting benzo[c]cinnoline framework would originate from a nitro group at the 4-position of the biphenyl precursor. This additional electron-withdrawing group can affect the spin density distribution in the radical intermediates, thereby influencing the rate and regioselectivity of the cyclization. Electron spin resonance (ESR) spectroscopy has been employed to characterize similar nitroso radical anions in aprotic media, confirming their formation during the electrochemical reduction of related nitroso compounds. researchgate.net

Intramolecular Cyclization Mechanistic Studies

The intramolecular cyclization is the core bond-forming event in the synthesis of the benzo[c]cinnoline scaffold. This process involves the coming together of the two nitrogen-containing functionalities on the biphenyl rings to form the central diazene (B1210634) bridge.

Formation of the Azodiene Bridge in Benzo[c]cinnolines

The formation of the azodiene bridge is the culmination of the reductive and cyclization steps. After the initial reduction of the nitro groups to nitroso and hydroxylamine (B1172632) intermediates, an intramolecular condensation reaction is thought to occur. This condensation between a nitroso group on one ring and a hydroxylamine group on the other would lead to the formation of an azoxy bridge, which can be further reduced to the azo bridge of the benzo[c]cinnoline. In the case of the formation of the N-oxide, the azoxy bridge is the final state of the central ring system.

The reaction is believed to proceed via a complex sequence of electron and proton transfers. The stereoelectronic requirements of the substituent functionalities play a significant role in the facility of the ring closure.

Base-Promoted Condensation Mechanisms

The synthesis of benzo[c]cinnoline N-oxides is often carried out under basic conditions. The base plays a crucial role in promoting the condensation steps of the mechanism. For instance, in the intramolecular redox cyclization leading to related cinnoline (B1195905) structures, a base is required to deprotonate a precursor alcohol, initiating the formation of a key nitroso intermediate. nih.gov

In the synthesis of benzo[c]cinnoline N-oxide, the use of a base such as sodium hydroxide (B78521) in an aqueous solvent is known to favor the formation of the N-oxide over the fully reduced benzo[c]cinnoline. nih.gov The base likely facilitates the deprotonation of hydroxylamine intermediates, enhancing their nucleophilicity and promoting the intramolecular attack on a nitroso group. The specific mechanism can be sensitive to the nature of the base and the solvent system employed.

Detailed Analysis of Reduction-Oxidation-Cyclization Sequences

Research Findings Summary

| Mechanistic Aspect | Key Findings |

| Electron Transfer | The initial step is a single-electron transfer (SET) to a nitro group, forming a nitroaromatic radical anion. nih.gov |

| Radical Intermediates | A nitroso radical anion is a key intermediate in the cyclization to form the N=N bond. nih.gov |

| Intramolecular Cyclization | Involves the formation of an azodiene bridge through condensation of nitroso and hydroxylamine intermediates. |

| Base Promotion | Bases like NaOH facilitate deprotonation and promote the intramolecular condensation steps. nih.gov |

| Redox Sequence | The overall process is a complex reduction-oxidation-cyclization cascade involving multiple changes in the oxidation states of the nitrogen atoms. |

Theoretical Approaches to Reaction Mechanism Elucidation (e.g., Electrophilic Aromatic Nitration)rsc.org

The elucidation of reaction mechanisms for complex organic transformations, such as the electrophilic aromatic nitration of benzo(c)cinnoline derivatives, is greatly enhanced by the application of theoretical and computational chemistry. These approaches provide valuable insights into the electronic structure of reactants, the stability of intermediates, and the energy profiles of reaction pathways, which are often difficult to determine through experimental means alone.

Theoretical investigations into electrophilic aromatic substitution reactions, a class to which nitration belongs, often employ quantum mechanical calculations to model the reaction at a molecular level. Methods like Density Functional Theory (DFT) are particularly useful for analyzing the intricate details of the reaction mechanism. These studies can help to predict the regioselectivity of the nitration, explaining why the nitro group is directed to a specific position on the benzo(c)cinnoline ring system.

For a substituted benzo(c)cinnoline, such as one bearing a nitro group and an N-oxide functionality, theoretical calculations would consider the combined electronic effects of these substituents. The N-oxide group is known to be deactivating yet can direct incoming electrophiles to specific positions, while the existing nitro group is a strong deactivating group. Computational analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO), can indicate the most nucleophilic sites of the aromatic system, which are the most susceptible to electrophilic attack.

Furthermore, theoretical models can elucidate the structure of the transition state for the formation of the σ-complex. By calculating the activation energy for the reaction at different positions, a more quantitative prediction of the product distribution can be achieved. These computational approaches allow for a systematic investigation of how different substituents and their positions on the benzo(c)cinnoline framework influence the reaction's outcome.

To illustrate the application of these theoretical principles, the following interactive data table presents a hypothetical set of calculated relative energies for the formation of different σ-complexes during the nitration of a generic monosubstituted benzo(c)cinnoline N-oxide. These values are representative of the type of data generated from computational studies to predict regioselectivity.

| Position of Nitration | Relative Energy of σ-complex (kcal/mol) | Predicted Major Product |

| 1 | 5.2 | No |

| 2 | 3.8 | No |

| 3 | 1.5 | Yes |

| 4 | 6.0 | No |

| 7 | 8.1 | No |

| 8 | 7.5 | No |

| 9 | 2.1 | Possible Minor |

| 10 | 9.3 | No |

Note: The data in this table is illustrative and intended to represent the output of theoretical calculations for predicting regioselectivity in electrophilic aromatic nitration.

Ultimately, the synergy between experimental observations and theoretical calculations provides a comprehensive understanding of the reaction mechanism. While experimental results identify the products, theoretical studies offer a detailed explanation of the electronic and energetic factors that govern the reaction pathway, leading to the observed regioselectivity in the nitration of benzo(c)cinnoline derivatives.

Electrochemical Properties and Surface Modification Research of Benzo C Cinnoline, 2 Nitro , 6 Oxide

Voltammetric Characterization of Benzo(c)cinnoline (B1200055), 2-nitro-, 6-oxide and its Analogues

The electrochemical behavior of benzo[c]cinnoline (B3424390) and its derivatives, including 2-nitrobenzo[c]cinnoline-6-oxide, has been extensively investigated using a suite of voltammetric techniques. researchgate.net These studies typically employ an ethyl alcohol-Britton-Robinson (BR) buffer system to control the pH of the medium. tubitak.gov.trtubitak.gov.tr The characterization provides fundamental insights into the reduction mechanisms and kinetic parameters of these compounds.

Sampled Current Polarography and Cyclic Voltammetry

Sampled current polarography and cyclic voltammetry (CV) are primary techniques used to explore the redox behavior of benzo[c]cinnoline derivatives. researchgate.nettubitak.gov.tr Studies on benzo[c]cinnoline and its bromo derivatives have revealed distinct reduction patterns dependent on the pH of the medium. tubitak.gov.trtubitak.gov.tr In acidic conditions, two discrete two-electron reduction waves are typically observed, whereas in basic media, these coalesce into a single wave. tubitak.gov.trtubitak.gov.trresearchgate.net

For benzo[c]cinnoline-N-oxide, the electrochemical behavior in an ethanol-BR buffer system shows two distinct reduction waves in acidic media, corresponding to 2 and 4 electrons, respectively. researchgate.net In basic solutions, only a single wave is observed. researchgate.net The first wave in acidic media is attributed to the two-electron reduction of the N=N double bond. tubitak.gov.tr The second wave corresponds to the further reduction of the resulting dihydrobenzocinnoline to a tetrahydro product. tubitak.gov.tr Both of these reduction steps have been reported as irreversible. tubitak.gov.tr

Cyclic voltammetry performed on platinum ultramicroelectrodes has also been used to determine the formal potentials of these compounds. tubitak.gov.tr At slow scan rates, the reduction and oxidation peaks exhibit nearly symmetrical shapes, allowing for the accurate determination of the formal potential (E°'). tubitak.gov.tr

Chronoamperometry and Chronocoulometry for Kinetic Analysis

Chronoamperometry and chronocoulometry are powerful techniques employed for the kinetic analysis of the electrode processes involving benzo[c]cinnoline derivatives. researchgate.nettubitak.gov.trtubitak.gov.tr These methods are crucial for determining key parameters such as diffusion coefficients (D) and the number of electrons transferred (n) during the reaction. researchgate.nettubitak.gov.tr

The diffusion coefficients for benzo[c]cinnoline and its bromo derivatives have been calculated using the Cottrell equation, which assumes a purely diffusion-controlled electrode reaction. tubitak.gov.tr However, it has been noted that adsorption phenomena can significantly influence these measurements, sometimes leading to higher calculated values if adsorption is not taken into account. tubitak.gov.tr When adsorption is considered, the calculated diffusion coefficient values are found to be more consistent with literature values. tubitak.gov.tr

Double potential step chronocoulometry measurements have also been utilized to study adsorption characteristics. researchgate.net For instance, while the electrode processes of some related compounds are primarily diffusion-controlled, chronocoulometry can reveal adsorption at the electrode surface. researchgate.net

Table 1: Electrochemical Data for Benzo[c]cinnoline and its Bromo Derivatives

| Compound | Technique | Determined Parameter |

|---|---|---|

| Benzo[c]cinnoline | Chronoamperometry | Diffusion Coefficient |

| 1-bromobenzo[c]cinnoline | Cyclic Voltammetry | Formal Potential |

| 3-bromobenzo[c]cinnoline | Chronocoulometry | Number of Electrons (n) |

Electrode Reaction Pathways and Determination of Electron Transfer Numbers

The electrochemical reduction of benzo[c]cinnoline derivatives follows distinct pathways that are highly dependent on the solution's pH. tubitak.gov.trtubitak.gov.tr A general mechanism involves multi-step electron and proton transfer reactions. tubitak.gov.tr

In acidic media (typically pH < 4), the reduction of benzo[c]cinnoline involves two separate two-electron steps, resulting in a total transfer of four electrons. tubitak.gov.trresearchgate.net The proposed mechanism is as follows:

The first step is the irreversible two-electron, two-proton reduction of the -N=N- bond to form dihydrobenzocinnoline. tubitak.gov.tr

The second step involves another irreversible two-electron reduction of the dihydrobenzocinnoline intermediate to a tetrahydro product. tubitak.gov.tr

In basic media (pH > 4), the mechanism changes, and typically only a single two-electron reduction wave is observed. tubitak.gov.trtubitak.gov.trresearchgate.net

Table 2: Number of Electrons Transferred (n) in the Reduction of Benzo[c]cinnoline Derivatives at Different pH Values

| Compound Family | pH Condition | Total Electrons Transferred (n) |

|---|---|---|

| Benzo[c]cinnoline & Bromo Derivatives | Acidic (pH < 4) | 4 |

| Benzo[c]cinnoline & Bromo Derivatives | Basic (pH > 4) | 2 |

Adsorption Phenomena of Benzo(c)cinnoline Derivatives on Electrode Surfaces

The analysis of adsorption characteristics is often carried out using techniques like chronocoulometry. researchgate.net The presence of adsorbed reactants can be identified and quantified, with the amount of adsorbed molecules on a mercury electrode found to be in the order of 10⁻¹² mol cm⁻². researchgate.net

Interestingly, this adsorption phenomenon can be exploited to gain more accurate electrochemical data. tubitak.gov.trtubitak.gov.tr By accounting for the contribution of adsorbed species to the total current, more precise values for formal potentials and diffusion coefficients of benzo[c]cinnolines can be calculated. tubitak.gov.trtubitak.gov.trresearchgate.net The omission of adsorption effects can lead to inaccuracies, particularly in the calculation of diffusion coefficients from chronoamperometric data. tubitak.gov.tr

Electrografting and Nanofilm Fabrication Using Benzo[c]cinnoline Derivatives

The ability to modify electrode surfaces with thin films of organic molecules is crucial for developing new sensors and electrocatalytic systems. Benzo[c]cinnoline derivatives have been successfully used to create such modified surfaces through a process known as electrografting. researchgate.netresearchgate.net

Electrochemical Reduction of Diazonium Salts for Surface Immobilization

A robust method for covalently attaching benzo[c]cinnoline molecules to electrode surfaces, such as glassy carbon (GC), is through the electrochemical reduction of their corresponding aryl diazonium salts. researchgate.netresearchgate.net This technique has been applied to both 2-benzo[c]cinnoline (2BCC) and 2-benzo[c]cinnoline 6-oxide (2BCCNO). researchgate.netresearchgate.net

The process is typically carried out in a nonaqueous medium, like acetonitrile, containing the diazonium salt. researchgate.net Applying a negative potential to the GC electrode initiates the irreversible reduction of the diazonium salt. researchgate.netresearchgate.net This reduction generates highly reactive aryl radicals that subsequently form a covalent bond with the carbon surface, resulting in a densely packed organic film. researchgate.net

The successful modification of the surface is confirmed by observing the change in the electrode's properties. Cyclic voltammetry using redox probes like dopamine (B1211576) or Fe(CN)₆³⁻/⁴⁻ shows a blockage of electron transfer at the modified surface, indicating the presence of the grafted film. researchgate.netresearchgate.netresearchgate.net The peak current for the diazonium salt reduction decreases with each potential cycle, reaching a steady state after a few cycles, which signifies the progressive coverage of the electrode surface. researchgate.net These fabricated nanofilms have been investigated for their electrocatalytic properties, particularly for the reduction of dioxygen. researchgate.netresearchgate.net

Characterization of Modified Electrodes (e.g., Gold, Glassy Carbon)

The successful modification of electrode surfaces with Benzo(c)cinnoline derivatives is a prerequisite for their application in electrocatalysis. Researchers employ a variety of sophisticated techniques to confirm the covalent attachment and to characterize the properties of the resulting molecular film. These methods provide insights into the film's structure, thickness, and electrochemical behavior.

Glassy carbon (GC) electrodes are commonly modified by the electrochemical reduction of the corresponding diazonium salt, such as 2-benzo[c]cinnoline diazonium salt (2BCC-DAS). researchgate.netankara.edu.tr This process grafts a stable film of the molecule onto the carbon surface. Similarly, polycrystalline gold (Au) surfaces have been modified with a multilayer nanofilm of 2-benzo[c]cinnoline via the same electrochemical reduction method in nonaqueous media. researchgate.net

The characterization of these modified electrodes is typically achieved through a combination of electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV): This is a primary tool for verifying surface modification. The attachment of the Benzo(c)cinnoline film onto the electrode surface is confirmed by observing the blockage of electron transfer for known redox probes, such as dopamine (DA), ascorbic acid (AA), and Fe(CN)₆³⁻/⁴⁻. researchgate.netankara.edu.trresearchgate.net The presence of the grafted film hinders the access of these probes to the electrode surface, leading to a significant decrease in their characteristic voltammetric signals compared to a bare electrode. researchgate.netresearchgate.net

Spectroscopic Methods:

Raman Spectroscopy: This technique is used to confirm the presence and molecular integrity of the grafted molecules. It provides information about the molecular vibrational properties of the adsorbates on the electrode surface, confirming the successful attachment of the Benzo[c]cinnoline moieties. researchgate.netankara.edu.trresearchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is employed to analyze the elemental composition of the modified surface, further confirming the presence of the grafted film. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for probing the interfacial properties of the modified electrode. The data can provide information about the charge transfer resistance and the capacitive behavior of the film, offering insights into the film's compactness and defectiveness. researchgate.netresearchgate.net

Ellipsometry: This optical technique is used to measure the thickness of the molecular film on the electrode surface. For instance, the thickness of a 2-benzo[c]cinnoline film on a gold electrode was measured to be approximately 46 nm, indicating a multilayer formation. researchgate.net A similar measurement for a film on a glassy carbon surface yielded a thickness of about 14 nm. researchgate.net

The table below summarizes the key techniques used for the characterization of electrodes modified with Benzo[c]cinnoline derivatives.

| Characterization Technique | Electrode Type | Information Obtained |

| Cyclic Voltammetry (CV) | Gold, Glassy Carbon | Confirmation of surface modification via electron transfer blockage of redox probes. researchgate.netankara.edu.trresearchgate.netresearchgate.net |

| Raman Spectroscopy | Gold, Glassy Carbon | Verification of the molecular structure and covalent attachment of the film. researchgate.netankara.edu.trresearchgate.net |

| Electrochemical Impedance Spectroscopy (EIS) | Gold, Glassy Carbon | Characterization of the film's interfacial properties, such as charge transfer resistance. researchgate.netresearchgate.net |

| Ellipsometry | Gold, Glassy Carbon | Measurement of the grafted film's thickness. researchgate.netankara.edu.trresearchgate.net |

| X-ray Photoelectron Spectroscopy (XPS) | Glassy Carbon | Elemental analysis confirming the presence of the modifier on the surface. researchgate.net |

Electrocatalytic Applications of Benzo[c]cinnoline Modified Surfaces (e.g., Dioxygen Reduction)

Surfaces modified with Benzo[c]cinnoline and its derivatives have demonstrated significant electrocatalytic activity, particularly for the reduction of dioxygen (O₂). researchgate.nettandfonline.comresearchgate.net This is a crucial reaction in various fields, including energy conversion and sensor technology. The research focuses on understanding the mechanism and improving the efficiency of this catalytic process.

The electrocatalytic effect of a 2-benzo[c]cinnoline modified glassy carbon (2BCC-GC) electrode towards dioxygen reduction has been investigated in acidic aqueous media. tandfonline.comtandfonline.com On a bare GC electrode, the reduction of dioxygen is not observed, but on the 2BCC-GC surface, a distinct catalytic reduction wave appears. researchgate.nettandfonline.com The process is diffusion-controlled and involves a two-electron pathway, reducing dioxygen to hydrogen peroxide (H₂O₂). tandfonline.comtandfonline.com

To further elucidate the reaction mechanism, the catalytic performance of the 2BCC-GC electrode was compared to a surface modified with a less basic analogue, 2-benzo[c]cinnoline 6-oxide (2BCCNO-GC). researchgate.netresearchgate.nettandfonline.comtandfonline.com The proposed mechanism for the 2BCC-GC surface involves the protonation of the Benzo[c]cinnoline molecule, followed by a one-electron reduction to form a cation radical intermediate. This highly reactive intermediate is responsible for the electrocatalytic activity towards dioxygen reduction. tandfonline.com

Comparative studies using cyclic voltammetry in O₂-saturated 0.1 M H₂SO₄ solution show differences in the catalytic efficiency between the 2BCC-GC and 2BCCNO-GC surfaces. researchgate.net The 2BCC-GC electrode demonstrates a more pronounced catalytic effect for the oxygen reduction reaction (ORR). researchgate.net

The table below presents a comparison of the electrocatalytic activity for dioxygen reduction on different modified glassy carbon electrodes.

| Modified Electrode | Key Findings | Proposed Mechanism | Product |

| 2-Benzo[c]cinnoline (2BCC-GC) | Exhibits significant electrocatalytic activity for O₂ reduction in acidic media. tandfonline.comtandfonline.com | Involves a protonated cation radical intermediate. tandfonline.com | Hydrogen Peroxide (H₂O₂) via a two-electron process. tandfonline.comtandfonline.com |

| 2-Benzo[c]cinnoline 6-oxide (2BCCNO-GC) | Also catalyzes O₂ reduction, but the effect is compared to the more basic 2BCC-GC to understand the mechanism. researchgate.netresearchgate.nettandfonline.com | Serves as a comparative system to clarify the role of basicity in the catalytic mechanism. tandfonline.comtandfonline.com | Hydrogen Peroxide (H₂O₂) tandfonline.com |

These findings highlight the potential of Benzo[c]cinnoline-modified electrodes as effective voltammetric sensors and catalysts for dioxygen reduction. tandfonline.com The ability to tune the catalytic activity by altering the molecular structure, such as through N-oxidation, provides a pathway for designing more efficient electrocatalysts.

Advanced Spectroscopic and Structural Characterization of Benzo C Cinnoline, 2 Nitro , 6 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. For Benzo(c)cinnoline (B1200055), 2-nitro-, 6-oxide, a combination of ¹H, ¹³C, ¹⁵N, and two-dimensional NMR experiments like COSY provides a complete picture of the molecular framework and the electronic environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The introduction of the electron-withdrawing nitro group and the N-oxide functionality induces significant deshielding of the protons, causing downfield shifts. Protons on the ring containing the nitro group will be the most affected. The proton ortho to the nitro group is expected to be the most downfield signal due to strong deshielding effects. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (doublets, triplets, and doublet of doublets), which are crucial for assigning each proton to its specific position on the benzo(c)cinnoline core.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum for this compound would display 12 distinct signals corresponding to the 12 carbon atoms of the heterocyclic system. The chemical shifts are influenced by the hybridization and the electronic environment. Carbons directly attached to the electronegative nitrogen and oxygen atoms (of the N-oxide and nitro groups) will appear significantly downfield. For instance, the carbon atom bearing the nitro group is expected to be strongly deshielded. researchgate.net The N-oxide function also causes a downfield shift for the adjacent carbon atoms. nih.gov

¹⁵N NMR: ¹⁵N NMR is particularly informative for nitrogen-containing compounds. mdpi.com The spectrum of Benzo(c)cinnoline, 2-nitro-, 6-oxide would exhibit three distinct signals for the three nitrogen atoms. The chemical shift of the nitro group nitrogen typically falls in a range of approximately 385 to 410 ppm relative to ammonia. researchgate.netnih.gov The two nitrogen atoms of the cinnoline (B1195905) ring system will have their own characteristic shifts, which are sensitive to the presence of the N-oxide and the electronic effects of the nitro substituent.

COSY (Correlation Spectroscopy): A 2D COSY experiment would be instrumental in confirming the ¹H assignments. It reveals correlations between protons that are spin-coupled, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum would definitively map the connectivity of the protons in the aromatic rings, resolving any ambiguities from the 1D spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Note: These are predicted values based on substituent effects on related structures. Actual experimental values may vary.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~8.8 (d) | ~125.0 |

| 2 | - | ~150.0 |

| 3 | ~8.5 (dd) | ~120.0 |

| 4 | ~8.0 (d) | ~130.0 |

| 7 | ~7.9 (m) | ~128.0 |

| 8 | ~7.8 (m) | ~129.0 |

| 9 | ~8.6 (m) | ~124.0 |

| 10 | ~8.7 (m) | ~131.0 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint and are highly useful for identifying specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the nitro and N-oxide groups.

NO₂ Vibrations: The nitro group will exhibit two prominent stretching vibrations: an asymmetric stretch (νas) typically in the 1500–1560 cm⁻¹ region and a symmetric stretch (νs) in the 1300–1370 cm⁻¹ region. These bands are usually very strong and are a clear indicator of the nitro functionality.

N-O Vibrations: The N-oxide group shows a characteristic N-O stretching vibration, which typically appears in the 1200–1300 cm⁻¹ range.

Aromatic C-H and C=C Vibrations: The spectrum will also contain absorptions corresponding to the aromatic rings, including C-H stretching vibrations above 3000 cm⁻¹, and C=C ring stretching vibrations in the 1450–1600 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| N-Oxide (N→O) | N-O Stretch | 1200 - 1300 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions within a molecule and is sensitive to the extent of conjugation and the presence of chromophoric groups.

UV-Vis Absorption Spectroscopy: The parent benzo[c]cinnoline (B3424390) molecule is a chromophore with a conjugated π-system that absorbs in the UV region. The addition of the N-oxide and, particularly, the nitro group extends this conjugation and introduces new electronic transitions. The nitro group is a strong chromophore and an auxochrome, which is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzo[c]cinnoline N-oxide. The spectrum would likely display multiple absorption bands corresponding to π→π* and n→π* transitions, with the lowest energy band extending into the visible region, potentially imparting a yellowish color to the compound.

Fluorescence Spectroscopy: While many nitroaromatic compounds exhibit weak fluorescence or are non-fluorescent due to efficient intersystem crossing to the triplet state, some benzo[c]cinnoline derivatives are known to be fluorescent. acs.org The fluorescence properties of this compound would depend on the interplay between the emissive properties of the core structure and the quenching effects of the nitro group. If fluorescent, the emission spectrum would be Stokes-shifted to a longer wavelength relative to the absorption maximum. The quantum yield of fluorescence is expected to be low. researchgate.netnih.gov

Mass Spectrometric (MS) Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Weight Determination: For this compound (C₁₂H₇N₃O₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺), confirming its elemental formula. The nominal molecular weight is 241 g/mol .

Fragmentation Patterns: Under electron ionization (EI), the molecular ion is expected to undergo characteristic fragmentation. Key fragmentation pathways for nitroaromatic N-oxides include:

Loss of an oxygen atom from the N-oxide group ([M-16]⁺).

Loss of NO ([M-30]⁺) or NO₂ ([M-46]⁺) from the nitro group. youtube.com

Sequential losses, such as the loss of O followed by the loss of NO₂. The fragmentation of cyclic nitro compounds can be complex, but these primary losses are highly diagnostic. nih.govnih.gov The relative abundance of the fragment ions provides information about the stability of different parts of the molecule.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Neutral Loss | Predicted m/z |

| [C₁₂H₇N₃O₃]⁺ | (Molecular Ion) | 241 |

| [C₁₂H₇N₃O₂]⁺ | O | 225 |

| [C₁₂H₇N₂O₂]⁺ | NO₂ | 195 |

| [C₁₂H₇N₂O₃]⁺ | NO | 211 |

| [C₁₂H₇N₂O]⁺ | O + NO₂ | 179 |

X-ray Crystallography and Solid-State Structural Investigations

Nitro-substituted cinnoline oxides are of interest in the field of energetic materials, where crystal engineering principles are applied to modify material properties. rsc.org Cocrystallization is a technique used to create new solid forms with tailored characteristics by combining two or more different molecules in a single crystal lattice. researchgate.net The nitro and N-oxide groups in this compound are capable of participating in strong intermolecular interactions, such as hydrogen bonds (if a suitable donor is present), dipole-dipole interactions, and π-π stacking. These interactions can be exploited to form cocrystals with other molecules. researchgate.net The study of cocrystallization behavior is crucial for controlling properties like density, stability, and sensitivity in energetic materials, and it demonstrates the potential for designing novel materials based on the nitro cinnoline oxide scaffold. researchgate.net

Computational Chemistry and Theoretical Modeling of Benzo C Cinnoline, 2 Nitro , 6 Oxide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Transitions)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

For Benzo(c)cinnoline (B1200055), 2-nitro-, 6-oxide, the presence of a strongly electron-withdrawing nitro (-NO2) group is expected to significantly lower the energy of both the HOMO and LUMO. scielo.br This effect arises from the nitro group's ability to pull electron density from the aromatic system. The N-oxide group can have a more complex influence, but it also contributes to the modification of the orbital energies. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more susceptible to electronic transitions and reactions. researchgate.net Computational studies on related nitro-substituted N-oxides, such as nitro-quinoline N-oxides, have demonstrated that these substituents are key in tuning the electronic properties. nih.gov

| Molecular Feature | Predicted Effect on Frontier Orbitals | Consequence for Reactivity |

|---|---|---|

| Benzo[c]cinnoline (B3424390) Core | Forms the foundational π-conjugated system defining the basic HOMO and LUMO levels. | Provides inherent aromatic stability and sites for electrophilic/nucleophilic attack. |

| 2-nitro Group (-NO₂) | Strongly lowers the energy of both HOMO and LUMO due to its electron-withdrawing nature. scielo.br | Increases electron affinity, making the molecule a better electron acceptor and more susceptible to nucleophilic attack. |

| 6-oxide Group (N→O) | Modulates the electron density of the cinnoline (B1195905) core, affecting orbital energies. | Can influence the regioselectivity of reactions and alter the overall dipole moment of the molecule. |

| Combined Effect | Results in a specific HOMO-LUMO energy gap that determines the molecule's kinetic stability and spectral properties. | The molecule's overall reactivity is a balance of the influences from all functional groups. |

Electron Density Distribution and Charge Analysis

Electron density distribution analysis provides a detailed map of how charge is spread across the molecule, highlighting electron-rich and electron-deficient regions. This is crucial for predicting sites of chemical reactivity. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom.

In Benzo(c)cinnoline, 2-nitro-, 6-oxide, the nitro group creates a significant region of low electron density (positive charge) on the attached aromatic ring, particularly at the carbon atom bonded to the nitrogen of the nitro group. The oxygen atoms of the nitro group and the N-oxide are, conversely, regions of high electron density (negative charge). This charge polarization makes the aromatic ring system susceptible to nucleophilic aromatic substitution. Molecular Electrostatic Potential (MEP) maps are often generated to visualize these characteristics, providing a clear picture of the sites most likely to interact with electrophiles or nucleophiles.

Thermochemical Studies and Energetic Stability Assessment

Computational thermochemistry allows for the prediction of key energetic properties, such as the enthalpy of formation, which is a measure of a molecule's intrinsic stability.

Analysis of Enthalpic Increments in Substituted Benzo(c)cinnolines

By systematically studying a series of substituted benzo[c]cinnolines, it is possible to determine the enthalpic increment associated with each functional group. This group additivity approach allows for the estimation of thermochemical properties for new, unstudied derivatives. The introduction of a nitro group generally increases the enthalpy of formation, reflecting the energy stored in the N-O bonds. The N-oxide group also has a characteristic enthalpic contribution. Understanding these increments is vital for the rational design of molecules with specific energetic properties. researchgate.net

| Compound/Substituent | Expected Impact on Enthalpy of Formation (ΔHf°) | Reference Point |

|---|---|---|

| Benzo[c]cinnoline (Parent) | Baseline value for the core structure. nist.gov | Experimentally determined or high-level calculation. |

| Addition of -NO₂ Group | Increases (makes more positive) the ΔHf°, indicating a higher energy content. | Compared to the parent molecule. |

| Addition of N-Oxide | Increases the ΔHf°. | Compared to the parent molecule. |

| This compound | The final ΔHf° is a cumulative result of the core structure and the enthalpic increments of both substituents. | Provides a measure of the molecule's overall energetic stability. |

Mechanistic Pathway Simulations and Transition State Analysis

Computational chemistry is instrumental in mapping out the reaction mechanisms involved in the synthesis or transformation of complex molecules. researchgate.net This involves locating the transition states—the highest energy points along a reaction coordinate—and calculating the activation energy barriers. researchgate.net

For reactions involving this compound, such as its formation via the cyclization of a substituted 2,2'-dinitrobiphenyl (B165474) precursor, theoretical simulations can elucidate the step-by-step process. nih.govresearchgate.net For instance, the formation of the benzo[c]cinnoline N-oxide framework can proceed through a partial reduction of nitro groups followed by a cyclization that forms the N=N bond. nih.govresearchgate.net Computational models can explore the feasibility of proposed intermediates, such as nitroso radical anions, and calculate the energy profiles of competing pathways. nih.govresearchgate.net This analysis helps in understanding reaction kinetics and optimizing synthetic conditions. acs.orgnih.gov

Transition state analysis provides the structure and energy of the fleeting molecular arrangement at the peak of the reaction barrier. By characterizing these states, chemists can gain a deeper understanding of the factors that control the reaction rate and selectivity, leading to more efficient and targeted chemical syntheses. mdpi.com

Crystal Structure Prediction (CSP) and Intermolecular Interaction Energies

A comprehensive search of scientific literature and crystallographic databases did not yield specific studies on the crystal structure prediction (CSP) or detailed analysis of intermolecular interaction energies for the compound this compound.

Computational studies on related but distinct molecular structures, such as nitro derivatives of rsc.orgnih.govresearchgate.netoxadiazolo[3,4-c]cinnoline 5-oxides and quinoline (B57606) N-oxides, have been conducted to predict crystal packing and analyze intermolecular forces. rsc.orgnih.gov These studies highlight the use of methods like grid algorithms for structure generation and force field approaches with charge-shifted models for energy minimization and ranking to yield reliable predictions for similar classes of compounds. rsc.org However, direct application or extrapolation of these findings to this compound is not scientifically rigorous without specific computational analysis of the target molecule.

Therefore, detailed research findings, including data tables of predicted polymorphs, lattice parameters, space groups, and calculated intermolecular interaction energies, are not available for this compound at this time. Such an analysis would require dedicated theoretical modeling to be performed.

Emerging Research Applications and Future Perspectives for Benzo C Cinnoline, 2 Nitro , 6 Oxide

Role as Advanced Synthetic Intermediates in Heterocyclic Chemistry

Benzo(c)cinnoline (B1200055), 2-nitro-, 6-oxide serves as a valuable intermediate in the synthesis of more complex heterocyclic systems. Its preparation involves a key intramolecular cyclization reaction, demonstrating a strategic approach to the construction of the benzo[c]cinnoline (B3424390) framework.

The synthesis of 2-nitrobenzo[c]cinnoline 6-oxide is achieved through the cyclisation of 2-amino-5,2'-dinitrobiphenyl. rsc.org This reaction highlights the utility of substituted biphenyls as precursors for polycyclic aromatic nitrogen heterocycles. The presence of the nitro group and the N-oxide functionality on the benzo[c]cinnoline core provides reactive sites for further chemical transformations, making it a versatile building block for the synthesis of novel and elaborate heterocyclic compounds. The synthetic pathway underscores its role as a key intermediate, accessible through established chemical methodologies.

Table 1: Synthesis of Benzo(c)cinnoline, 2-nitro-, 6-oxide

| Precursor | Reaction Type | Product |

|---|

Contributions to Functional Materials Science: Ligands and Organic Electronic Components

The benzo[c]cinnoline scaffold is recognized for its potential in the development of functional materials due to its rigid, planar structure and rich electronic properties. acs.org While direct applications of this compound in functional materials are still an emerging area of research, the inherent characteristics of its molecular structure suggest significant potential.

The introduction of a nitro group, a strong electron-withdrawing group, and an N-oxide moiety can substantially modify the electronic properties of the parent benzo[c]cinnoline system. These modifications can be leveraged in the design of novel ligands for metal complexes with tailored electronic and photophysical properties. Furthermore, the altered electron affinity and charge transport characteristics imparted by these functional groups make this compound a promising candidate for incorporation into organic electronic components such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.org The strategic placement of the nitro group at the 2-position and the oxide at the 6-position can influence the molecular packing and intermolecular interactions in the solid state, which are critical parameters for the performance of organic electronic devices.

Innovations in Electrochemical Sensing and Electrocatalysis

The electrochemical behavior of benzo[c]cinnoline and its derivatives has been a subject of investigation, revealing their capacity to participate in redox processes. researchgate.net Notably, glassy carbon electrodes modified with 2-benzo[c]cinnoline and 2-benzo[c]cinnoline 6-oxide have demonstrated electrocatalytic activity towards the reduction of dioxygen. researchgate.netankara.edu.tr This finding provides a strong foundation for exploring the electrochemical applications of this compound.

The presence of the electron-withdrawing nitro group is anticipated to significantly impact the reduction potential of the benzo[c]cinnoline core, potentially enhancing its efficacy in electrocatalytic applications. The N-oxide group also plays a crucial role in the electrochemical behavior. researchgate.net The combination of these functionalities could lead to the development of highly sensitive and selective electrochemical sensors. Further research into the electrochemical properties of this compound could unveil novel applications in electrocatalysis, particularly in reactions relevant to energy conversion and storage.

Table 2: Electrochemical Properties of Related Benzo[c]cinnoline Derivatives

| Compound | Electrode Modification | Application |

|---|---|---|

| 2-Benzo[c]cinnoline | Glassy Carbon Electrode | Electrocatalytic reduction of dioxygen |

Potential in Advanced Chemical Synthesis Methodologies and Reaction Design

The synthesis of this compound itself is an example of an advanced chemical synthesis methodology, relying on the strategic intramolecular cyclization of a pre-functionalized biphenyl (B1667301) precursor. rsc.org This approach offers a degree of control over the substitution pattern of the final product, which is a key aspect of modern reaction design.

Beyond its own synthesis, the reactivity of this compound opens up possibilities for its use in the design of novel chemical transformations. The nitro group can be reduced to an amino group, providing a handle for further derivatization and the construction of more complex molecular architectures. acs.org The N-oxide can also be a site for various reactions, including deoxygenation or rearrangement, further expanding the synthetic utility of this compound. The unique electronic and steric environment of the benzo[c]cinnoline core, modified by the nitro and N-oxide groups, could also be exploited to direct the stereoselectivity of subsequent reactions.

Outlook for Interdisciplinary Research and Novel Material Development

The multifaceted nature of this compound positions it as a promising candidate for interdisciplinary research, bridging the fields of organic synthesis, materials science, and electrochemistry. Its role as a synthetic intermediate is well-established, providing a platform for the creation of a diverse library of new heterocyclic compounds with potentially valuable biological or material properties.

Future research is expected to focus on a deeper exploration of its properties in functional materials. The systematic investigation of its photophysical and electronic characteristics will be crucial for its integration into organic electronic devices. In the realm of electrochemistry, a detailed study of its redox behavior and electrocatalytic activity could lead to the development of innovative sensors and catalysts. The convergence of these research avenues will undoubtedly pave the way for the development of novel materials with tailored functionalities, driven by the unique molecular architecture of this compound.

Q & A

Basic: What are the optimal synthetic conditions for preparing 2-nitrobenzo[c]cinnoline 6-oxide, and how do reaction parameters influence yield?

Answer:

The synthesis of 2-nitrobenzo[c]cinnoline 6-oxide involves a multi-step reduction-oxidation-cyclization sequence. Key steps include:

- Reduction : Use of Zn/CaCl₂ in ethanol under aerobic conditions to reduce nitro groups while preserving the N-oxide functionality. Yields are highly scale-dependent; for example, 84% yield is achievable at 0.50 mmol scale, but this drops to 63% at 1.00 mmol due to prolonged reaction times and oxygen diffusion limitations .

- Oxidative cyclization : Atmospheric oxygen is critical for forming the benzo[c]cinnoline skeleton. Anaerobic conditions result in incomplete cyclization, yielding intermediates like triamino derivatives .

- Purification : GC-MS is essential for monitoring reaction progress, while X-ray crystallography confirms structural integrity .

Basic: Which spectroscopic and electrochemical methods are most effective for characterizing benzo[c]cinnoline derivatives?

Answer:

- X-ray crystallography : Resolves helical distortions in the benzo[c]cinnoline ring system, as seen in monoclinic (P2₁/c) and triclinic (P1̄) crystal structures of 1-amino-10-propylthiobenzo[c]cinnoline and its N-oxide .

- Electrochemical analysis : Cyclic voltammetry (CV) on modified glassy carbon electrodes reveals electrocatalytic reduction of dioxygen (O₂) in aqueous media, with peak potentials shifting based on substituent electronic effects .

- UV-Vis and ZINDO calculations : Correlate absorption spectra with molecular orbital transitions, particularly for ylide derivatives formed during oxidative cyclization .

Advanced: How can researchers reconcile discrepancies in reaction yields during scale-up of benzo[c]cinnoline N-oxide synthesis?

Answer:

Yield inconsistencies arise from:

- Oxygen diffusion limitations : Larger reaction volumes reduce oxygen availability, slowing cyclization. Solutions include controlled aeration or alternative oxidants (e.g., PhI(OAc)₂) .

- Substrate sensitivity : Trifluoroacetyl-protected intermediates (e.g., 8a) require precise stoichiometry of Zn/CaCl₂ to prevent over-reduction. Excess Zn leads to deoxygenation, while insufficient Zn results in incomplete cyclization .

- Mechanistic variability : GC-MS tracking of intermediates (e.g., triamine 9a) is critical to optimize reaction quenching points .

Advanced: What mechanistic insights explain the redox-driven cyclization of nitro-substituted precursors into benzo[c]cinnoline derivatives?

Answer:

The process involves:

Initial reduction : Nitro groups are reduced to amines via Zn/CaCl₂, forming protected triamino intermediates (e.g., 9a) .

Oxidative cyclization : Atmospheric oxygen mediates intramolecular C–N bond formation, with stereoelectronic alignment of substituents dictating regioselectivity. Helical distortion in the product minimizes steric clashes between nitro and oxide groups .

Post-cyclization modifications : N-Oxides (e.g., 7(N5)) can be further reduced to amines or functionalized via electrophilic substitution .

Advanced: How do substituents (e.g., nitro, oxide) influence the electrochemical behavior of benzo[c]cinnoline derivatives?

Answer:

- Nitro groups : Enhance electron-withdrawing effects, shifting reduction potentials cathodically. For example, 2-nitrobenzo[c]cinnoline 6-oxide exhibits a O₂ reduction peak at −0.45 V (vs. Ag/AgCl), compared to −0.30 V for non-nitro analogues .

- N-Oxide functionality : Stabilizes radical intermediates during electrocatalysis, as confirmed by rotating disk electrode (RDE) studies .

- Substituent positioning : Ortho-nitro groups induce steric hindrance, reducing catalytic efficiency by ~20% compared to para-substituted derivatives .

Advanced: What strategies address challenges in crystallizing benzo[c]cinnoline N-oxides for structural validation?

Answer:

- Co-crystallization : Use of bulky counterions (e.g., tetrabutylammonium) improves lattice stability .

- Temperature control : Slow cooling (0.5°C/min) from saturated ethanol solutions minimizes defects in triclinic N-oxide crystals .

- Helical distortion mitigation : Substituent engineering (e.g., alkylthio groups) reduces ring strain, enhancing crystallinity .

Basic: What safety precautions are recommended for handling benzo[c]cinnoline N-oxides?

Answer:

- Toxicity : Limited data exist, but structural analogs (e.g., benzo[a]pyrene) suggest potential genotoxicity. Use PPE (gloves, respirators) and work in fume hoods .

- Stability : Store under inert gas (Ar/N₂) at −20°C to prevent oxidative degradation .

- Waste disposal : Incinerate via EPA-approved protocols for nitrogen-containing heterocycles .

Advanced: How can computational methods (e.g., DFT, ZINDO) predict the reactivity of benzo[c]cinnoline derivatives in catalytic applications?

Answer:

- DFT calculations : Model electron density distributions to identify active sites for O₂ adsorption. For example, nitro groups lower LUMO energy, facilitating electron transfer .

- ZINDO simulations : Predict UV-Vis spectra of charge-transfer complexes, aiding in catalyst design for photoelectrochemical systems .

- MD simulations : Assess solvent effects (e.g., aqueous vs. ethanol) on aggregation behavior, critical for thin-film electrode fabrication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.